molecular formula C11H21NS2 B1641273 1-Isothiocyanato-9-(methylsulfenyl)-nonane CAS No. 4430-40-4

1-Isothiocyanato-9-(methylsulfenyl)-nonane

Cat. No.: B1641273
CAS No.: 4430-40-4
M. Wt: 231.4 g/mol
InChI Key: OUQZIGDIMJAFOM-UHFFFAOYSA-N
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Description

1-Isothiocyanato-9-(methylsulfenyl)-nonane is an organic compound characterized by the presence of an isothiocyanate group and a methylsulfenyl group attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In an industrial setting, the synthesis of 1-isothiocyanato-9-(methylsulfenyl)-nonane may involve large-scale reactions using similar reagents and conditions, but optimized for higher yields and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isothiocyanato-9-(methylsulfenyl)-nonane undergoes various chemical reactions, including:

    Oxidation: The methylsulfenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isothiocyanate group can be reduced to form amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thioureas or carbamates, depending on the nucleophile used.

Scientific Research Applications

1-Isothiocyanato-9-(methylsulfenyl)-nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-isothiocyanato-9-(methylsulfenyl)-nonane exerts its effects involves the interaction of its functional groups with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylsulfenyl group may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    1-Isothiocyanato-6-(methylsulfinyl)-hexane: Similar structure but with a shorter carbon chain.

    1-Isothiocyanato-9-(methylsulfinyl)-nonane: Similar structure but with a sulfinyl group instead of a sulfenyl group.

Uniqueness: 1-Isothiocyanato-9-(methylsulfenyl)-nonane is unique due to its specific combination of functional groups and carbon chain length, which may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

IUPAC Name

1-isothiocyanato-9-methylsulfanylnonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS2/c1-14-10-8-6-4-2-3-5-7-9-12-11-13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQZIGDIMJAFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285558
Record name 1-Isothiocyanato-9-(methylthio)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-40-4
Record name 1-Isothiocyanato-9-(methylthio)nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4430-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Isothiocyanato-9-(methylthio)nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001285558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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